(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate

Catalog No.
S1956067
CAS No.
905718-45-8
M.F
C13H9F3INO5S
M. Wt
475.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesu...

CAS Number

905718-45-8

Product Name

(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate

IUPAC Name

(4-nitrophenyl)-phenyliodanium;trifluoromethanesulfonate

Molecular Formula

C13H9F3INO5S

Molecular Weight

475.18 g/mol

InChI

InChI=1S/C12H9INO2.CHF3O3S/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;2-1(3,4)8(5,6)7/h1-9H;(H,5,6,7)/q+1;/p-1

InChI Key

OPSOSRFTIUMCJF-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)[N+](=O)[O-].C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)[N+](=O)[O-].C(F)(F)(F)S(=O)(=O)[O-]
  • Aryl Iodonium Cation

    The iodonium cation in NPT acts as a good leaving group, readily releasing the iodine atom under specific conditions. This property makes NPT a valuable reagent in organic synthesis, particularly in aromatic nucleophilic substitution reactions. [Source: Organic Chemistry by John McMurry]

  • Photolytic Properties

    NPT exhibits photochemical properties. Upon exposure to light, NPT can undergo bond cleavage, generating reactive species like aryl radicals and iodine cations. This property makes NPT a useful tool in photochemical reactions and photoinitiation processes. Source: Tetrahedron Letters (Volume 42, Issue 12, 2001, Pages 2005-2008):

Here are some specific research applications of NPT:

  • Synthesis of Aryl Ethers

    NPT can be used as a precursor for the synthesis of aryl ethers. Under specific reaction conditions, the iodonium cation in NPT is displaced by nucleophiles such as phenols, leading to the formation of aryl ether linkages. Source: Journal of Organic Chemistry (1995, 60 (22), 7088-7090):

  • Protein Tyrosine Kinase Inhibition

    Studies suggest that NPT may possess protein tyrosine kinase inhibitory activity. Protein tyrosine kinases are enzymes involved in various cellular processes, and their inhibition can be a potential strategy for cancer treatment. Source: Bioorganic & Medicinal Chemistry (2005, 13(21), 4807-4816):

  • Photopolymerization

    The photolytic properties of NPT make it a potential photoinitiator for polymerization reactions. Upon light irradiation, NPT can generate free radicals that initiate the polymerization process, leading to the formation of polymers. Source: Progress in Polymer Science (Volume 34, Issue 1, 2009, Pages 2-48):

(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate is a chemical compound with the molecular formula C₁₃H₉F₃INO₅S and a molecular weight of 475.18 g/mol. This compound is characterized by its iodonium structure, which is known for its reactivity in various chemical processes. It features a nitrophenyl group and a phenyl group, making it a versatile reagent in organic synthesis. The trifluoromethanesulfonate moiety contributes to its stability and solubility in polar solvents, enhancing its utility in

Aryl iodonium salts, including NPPT, can pose several safety hazards:

  • Irritant: They can be irritating to the skin, eyes, and respiratory system upon contact or inhalation.
  • Shock Sensitive: Some aryl iodonium salts can be shock-sensitive and decompose explosively under certain conditions.

(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate serves as an electrophilic reagent in nucleophilic substitution reactions. It can participate in:

  • Nucleophilic Aromatic Substitution: The iodonium center can facilitate the substitution of halides or other nucleophiles on aromatic rings.
  • Electrophilic Addition: The compound can react with alkenes and alkynes, leading to the formation of various products through electrophilic addition mechanisms.
  • Oxidation Reactions: It can act as an oxidizing agent in certain organic transformations, contributing to the formation of carbonyl compounds from alcohols.

Several methods exist for synthesizing (4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate:

  • Iodination Reaction: This involves the reaction of phenyl iodide with 4-nitrophenol under acidic conditions, followed by treatment with trifluoromethanesulfonic acid.
  • Electrophilic Aromatic Substitution: The compound can be synthesized via electrophilic aromatic substitution reactions using appropriate precursors and reagents.
  • Salt Formation: Combining iodonium salts with trifluoromethanesulfonic acid can yield the desired triflate compound .

Interaction studies involving (4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate focus on its reactivity with various nucleophiles and electrophiles. Research indicates that it can effectively react with amines, alcohols, and carboxylic acids, leading to the formation of diverse products. These interactions are crucial for understanding its role in synthetic pathways and potential applications in medicinal chemistry.

Several compounds share structural similarities with (4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate. Here are some notable examples:

Compound NameStructure TypeUnique Features
(Phenyl)(phenyl)iodonium TrifluoromethanesulfonateIodonium saltLacks nitro group; less reactive than the target compound
(4-Methylphenyl)(phenyl)iodonium TrifluoromethanesulfonateIodonium saltMethyl group may influence reactivity differently
(4-Chlorophenyl)(phenyl)iodonium TrifluoromethanesulfonateIodonium saltChlorine substituent affects electronic properties

The uniqueness of (4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate lies in its nitro substituent, which enhances its electrophilic character compared to similar compounds, making it more effective in various

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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